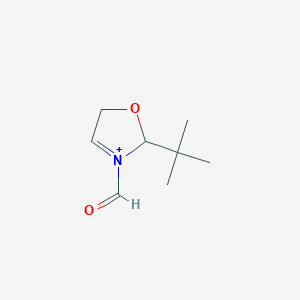
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions. This compound is characterized by the presence of a tert-butyl group and a formyl group attached to the oxazolium ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium typically involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolium ion. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
化学反応の分析
Types of Reactions
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolium ion can be reduced to the corresponding oxazoline using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium.
Reduction: 2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline.
Substitution: Various substituted oxazolium ions depending on the substituent used.
科学的研究の応用
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The oxazolium ion can also interact with DNA and RNA, potentially disrupting their function and leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazoline: Similar structure but lacks the oxazolium ion character.
2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium: Oxidized form of the compound with a carboxylic acid group.
2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline: Reduced form of the compound with a hydroxymethyl group.
Uniqueness
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is unique due to its oxazolium ion character, which imparts distinct reactivity and stability compared to its analogs
特性
CAS番号 |
143521-19-1 |
|---|---|
分子式 |
C8H14NO2+ |
分子量 |
156.20 g/mol |
IUPAC名 |
2-tert-butyl-2,5-dihydro-1,3-oxazol-3-ium-3-carbaldehyde |
InChI |
InChI=1S/C8H14NO2/c1-8(2,3)7-9(6-10)4-5-11-7/h4,6-7H,5H2,1-3H3/q+1 |
InChIキー |
SPLOOFGIIPUWAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1[N+](=CCO1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


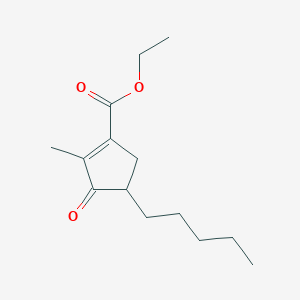
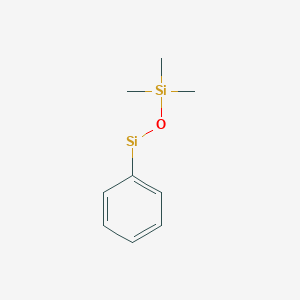
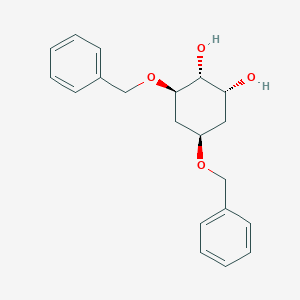
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
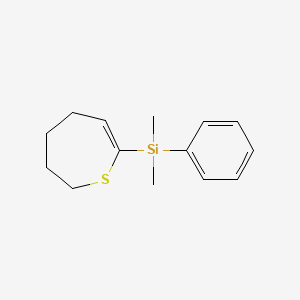
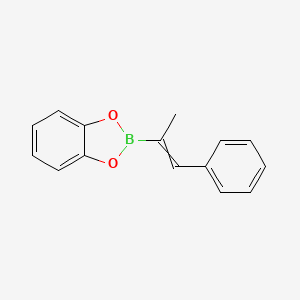

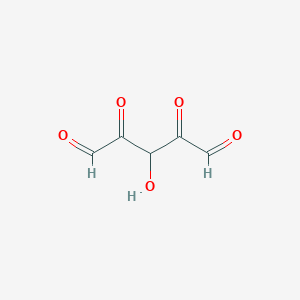
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)


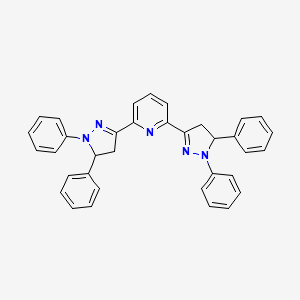
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
